O-Methyl Hydrazinecarbothioate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
O-Methyl Hydrazinecarbothioate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
O-Methyl hydrazinecarbothioate is a versatile bifunctional reagent crucial in the synthesis of a wide array of heterocyclic compounds, many of which form the backbone of modern pharmaceuticals. This technical guide provides an in-depth exploration of its chemical structure, core properties, synthesis, and reactivity. By elucidating the mechanistic principles behind its applications and providing detailed, field-tested protocols, this document aims to be an essential resource for researchers, medicinal chemists, and professionals engaged in the multifaceted process of drug discovery and development.
Introduction: The Strategic Importance of O-Methyl Hydrazinecarbothioate
In the landscape of synthetic organic chemistry, particularly within the realm of medicinal chemistry, the efficient construction of heterocyclic scaffolds is of paramount importance. O-Methyl hydrazinecarbothioate, with its unique amalgamation of a nucleophilic hydrazine moiety and a thiocarbamate functional group, presents itself as a powerful building block for this purpose. Its structure is pre-disposed to participate in a variety of cyclization and condensation reactions, offering facile access to important five- and six-membered heterocyclic systems such as thiadiazoles and triazoles. These heterocycles are not merely structural curiosities; they are privileged pharmacophores found in numerous approved drugs, exhibiting a broad spectrum of biological activities. This guide will delve into the fundamental chemistry of O-methyl hydrazinecarbothioate, bridging theoretical knowledge with practical, actionable insights for the laboratory setting.
Core Chemical Characteristics and Structural Analysis
A comprehensive understanding of the physicochemical attributes of O-methyl hydrazinecarbothioate is fundamental to its effective deployment in synthetic strategies.
Nomenclature and Identification
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Systematic Name: O-Methyl hydrazinecarbothioate
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Synonyms: O-Methyl thiocarbazate, Methoxythiocarbonylhydrazine, Hydrazinecarbothioic acid O-methyl ester
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CAS Number: 19692-07-0
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Molecular Formula: C₂H₆N₂OS
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Molecular Weight: 106.15 g/mol
Physicochemical Data
For ease of reference, the key physical and chemical properties of O-methyl hydrazinecarbothioate are summarized below.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 72-74 °C | [1] |
| Boiling Point | 142.0 ± 23.0 °C (Predicted) | [1] |
| Density | 1.243 ± 0.06 g/cm³ | [1] |
| pKa | 9.93 ± 0.70 | [1] |
| Solubility | Soluble in polar organic solvents | |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. |
Structural Elucidation and Reactivity Implications
The molecular architecture of O-methyl hydrazinecarbothioate is the key to its synthetic versatility. The terminal -NH₂ group of the hydrazine moiety serves as a potent nucleophile, while the thiocarbonyl carbon (C=S) presents an electrophilic site. This dual reactivity allows it to react with a wide range of electrophilic and nucleophilic partners.
Figure 1: Molecular structure of O-methyl hydrazinecarbothioate. The interplay between the methoxy, thiocarbonyl, and hydrazine groups dictates its chemical behavior.
Synthesis and Handling
While O-methyl hydrazinecarbothioate is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities.
Synthetic Approach: A Mechanistic Perspective
A plausible and commonly employed strategy for the synthesis of related thiocarbazates involves a two-step process. This method avoids the use of highly toxic reagents like thiophosgene.
Expertise & Experience: The foundational principle of this synthesis is the nucleophilic addition of hydrazine to carbon disulfide. Hydrazine, being a strong nucleophile, attacks the electrophilic carbon of CS₂. The resulting dithiocarbazate intermediate is then trapped by an alkylating agent. While the provided references detail the synthesis of the dithiocarbamate analogue, the adaptation to an O-methyl ester would likely involve a different methylation strategy or a subsequent functional group interconversion. A common laboratory-scale synthesis is outlined below.[1][2]
Experimental Protocol: Synthesis of a Thiocarbazate Precursor
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Reaction Setup: In a well-ventilated fume hood, a three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with a solution of hydrazine hydrate (1.0 eq) in a suitable alcohol (e.g., ethanol).
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Formation of Dithiocarbazate: The solution is cooled in an ice bath to below 10 °C. Carbon disulfide (1.0 eq) is added dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained.
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Intermediate Salt Formation: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. A salt of dithiocarbazic acid will precipitate.
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Methylation: The suspension is cooled again in an ice bath, and a methylating agent, such as methyl iodide (1.0 eq), is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
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Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from an appropriate solvent.
Figure 2: A generalized workflow for the synthesis of thiocarbazate derivatives.
Safety and Handling Precautions
Trustworthiness: As with all hydrazine derivatives, O-methyl hydrazinecarbothioate and its precursors should be handled with care. The following safety protocols are mandatory.
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Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.
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Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be tightly sealed.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While a specific safety data sheet for O-methyl hydrazinecarbothioate was not retrieved, the SDS for the related compound, methyl carbazate, indicates that it can cause skin and serious eye irritation.[3][4] Given the presence of the hydrazine moiety, it should be treated as potentially toxic if swallowed, in contact with skin, or if inhaled.[5]
Applications in the Synthesis of Bioactive Heterocycles
The true value of O-methyl hydrazinecarbothioate is realized in its application as a versatile precursor for a multitude of heterocyclic systems that are of significant interest to the pharmaceutical industry.
Synthesis of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are a class of five-membered heterocycles that are frequently found in compounds with antimicrobial, anticancer, and anti-inflammatory properties. O-Methyl hydrazinecarbothioate is an excellent starting material for the construction of this ring system.
Expertise & Experience: The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be efficiently achieved through the cyclocondensation of O-methyl hydrazinecarbothioate with various electrophilic partners. The hydrazine nitrogen acts as the initial nucleophile, followed by an intramolecular cyclization with the elimination of methanol.
Experimental Protocol: Synthesis of a 2-Amino-5-Aryl-1,3,4-Thiadiazole
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Reaction Setup: In a round-bottom flask, dissolve O-methyl hydrazinecarbothioate (1.0 eq) and an appropriate aryl isothiocyanate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Thiosemicarbazide Formation: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Cyclization: To the reaction mixture, add a base such as potassium carbonate (2.0 eq) and heat the mixture to 80-100 °C for 2-4 hours.
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Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Figure 3: Logical workflow for the synthesis of a 1,3,4-thiadiazole derivative.
Conclusion and Future Outlook
O-Methyl hydrazinecarbothioate stands as a testament to the power of small, functionalized molecules in the construction of complex and biologically relevant structures. Its predictable reactivity, coupled with the importance of the heterocyclic scaffolds it can generate, ensures its continued relevance in the fields of organic synthesis and drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and applications, with the aim of empowering researchers to confidently and safely incorporate this valuable reagent into their synthetic programs. Future research will undoubtedly uncover new reactions and applications for this versatile building block, further expanding the chemical space accessible to medicinal chemists in their quest for novel therapeutics.
References
- Material Safety Data Sheet for Methyl hydrazine. (2003, December 1).
- SAFETY DATA SHEET - TCI Chemicals for Methyl Carbazate. (2025, May 5).
- SAFETY DATA SHEET - Fisher Scientific for Hydrazinecarboxylic acid, methyl ester. (2025, December 22).
- SAFETY DATA SHEET - Fisher Scientific for Hydrazinecarboxylic acid, methyl ester. (2021, December 24).
- A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium. (n.d.). Google Patents.
- SAFETY DATA SHEET - Sigma-Aldrich for Methyl hydrazinocarboxylate. (2024, September 7).
Sources
- 1. EP0841325B1 - A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium - Google Patents [patents.google.com]
- 2. US6025514A - Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
